molecular formula C9H11F2NO B13044638 (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13044638
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and hydroxyl functional groups, along with the difluorophenyl moiety, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a difluorobenzene derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

    Amination and Hydroxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, potentially affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL: A stereoisomer with different biological activity.

    1-Amino-1-(2,3-difluorophenyl)ethanol: Lacks the chiral center at the second carbon.

    1-Amino-1-(2,3-difluorophenyl)propan-1-OL: Differs in the position of the hydroxyl group.

Uniqueness

The unique combination of the chiral centers and the difluorophenyl group in (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Enzyme Interactions

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has shown significant interactions with specific enzymes, particularly α-amylase. While the compound itself was not directly tested, structurally similar compounds have demonstrated potent α-amylase inhibition activity .

CompoundIC50 (μg/mL)Relative Potency to Acarbose
L148.5 ± 0.72.06x
L225.4 ± 0.53.94x
L323.7 ± 0.44.22x
Acarbose100 ± 21.00x

These results suggest that compounds with similar structural features to this compound may have potential as α-amylase inhibitors, which could be relevant for managing conditions like diabetes .

Antimicrobial Activity

Research indicates that this compound and its analogs may possess antimicrobial properties. While specific data for this compound is limited, structurally similar fluconazole derivatives have shown promising antifungal activity .

CompoundMIC (μg/mL) against C. albicans
Analog 10.8
Analog 21.6
Fluconazole0.5

These findings suggest that this compound may have potential applications in antifungal therapies, particularly against Candida species .

Metabolic Stability

The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability. This property is particularly important for drug development, as it can lead to improved pharmacokinetic profiles.

Case Study: Potential as a BACE1 Inhibitor

While not directly studied, structurally similar compounds have been investigated as potential β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease. For instance:

CompoundBACE1 IC50 (nM)CYP2D6 IC50 (μM)MDR Er
Analog 12< 10> 30< 2
Analog 13< 10> 30< 2
Analog 14< 10> 30< 2

These analogs demonstrated potent BACE1 inhibition while maintaining low CYP2D6 inhibition and favorable ADME properties . This suggests that this compound might have potential in neurodegenerative disease research.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

QGQMHGKLKBAITH-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

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